N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-12-13-10(14-8)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKFOTZQIJUAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424218 | |
| Record name | N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50591-78-1 | |
| Record name | N-Benzyl-5-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 5 Methyl 1,3,4 Thiadiazol 2 Amine and Analogues
Establishment of the 1,3,4-Thiadiazole (B1197879) Core
The formation of the 1,3,4-thiadiazole ring is the foundational step in the synthesis of the target compound and its analogues. Various methods have been established, with the most common pathways originating from thiosemicarbazide-based precursors.
Cyclization Reactions from Thiosemicarbazide (B42300) Precursors
The most prevalent and efficient method for synthesizing the 2-amino-1,3,4-thiadiazole (B1665364) scaffold involves the cyclization of thiosemicarbazide or its derivatives. sbq.org.br This process typically involves the reaction of thiosemicarbazide with a carboxylic acid or its derivatives (such as acid chlorides or esters) in the presence of a dehydrating agent. nih.govbu.edu.eg
The proposed mechanism initiates with a nucleophilic attack from the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. sbq.org.br This is followed by dehydration to form an intermediate, which then undergoes an intramolecular cyclization via an attack by the sulfur atom on the carbonyl group. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br A variety of dehydrating agents can be employed to facilitate this transformation, including strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and p-toluenesulfonyl chloride (p-TsCl). sbq.org.brjocpr.commdpi.com The choice of reagent can influence reaction conditions and yields. For instance, using p-TsCl with triethylamine (B128534) (TEA) has been shown to be effective for the cyclization of various thiosemicarbazides. sbq.org.br
Table 1: Reagents for Cyclization of Thiosemicarbazide Derivatives
| Starting Materials | Cyclizing Agent/Reagent | Product Type | Reported Yields | Reference |
|---|---|---|---|---|
| Thiosemicarbazide & Aromatic Carboxylic Acids | Phosphoric Acid | 2-Amino-5-aryl-1,3,4-thiadiazole | 30-50% | sbq.org.br |
| Thiosemicarbazide & Carboxylic Acid | Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazole | 35-80% | sbq.org.br |
| Thiosemicarbazide Derivatives | p-TsCl / TEA | 2-Amino-substituted-1,3,4-thiadiazole | 63-94% | sbq.org.br |
| Thiosemicarbazide & Aromatic Carboxylic Acids | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazole | Not specified | jocpr.com |
| Thiosemicarbazide & Acetyl Chloride | Acetyl Chloride | 2-Amino-5-methyl-1,3,4-thiadiazole (B108200) | Not specified | nih.gov |
Alternative Oxidative Cyclization Pathways for 1,3,4-Thiadiazole Formation
An alternative to acid-catalyzed dehydration is the oxidative cyclization of thiosemicarbazones. unipa.it Thiosemicarbazones are readily prepared by the condensation of thiosemicarbazide with aldehydes. mdpi.com These intermediates can then be cyclized in the presence of an oxidizing agent to yield 2-imino-1,3,4-thiadiazole derivatives. unipa.it
Several oxidizing agents have proven effective for this transformation. Iron(III) chloride (FeCl₃) is commonly used, and studies suggest a mechanism where the Lewis acidic metal cation attacks the imine-like nitrogen atom of the thiosemicarbazone, inducing the ring formation. unipa.itresearchgate.net Molecular iodine (I₂) is another efficient reagent for promoting this oxidative C-S bond formation, often used in combination with a base like potassium carbonate (K₂CO₃). mdpi.comnih.gov This iodine-mediated approach has been successfully applied to synthesize a variety of 2-amino-substituted 1,3,4-thiadiazoles. mdpi.comnih.gov Other oxidants reported for this type of cyclization include copper(II) salts and potassium ferricyanide. unipa.it In some cases, the oxidative cyclization of thiosemicarbazones can lead to the formation of 1,3,4-oxadiazoles through a desulfurization process, particularly when using oxidants like KBrO₃ or KIO₃ in the presence of copper(II). acs.orgresearchgate.net
Table 2: Oxidizing Agents for Cyclization of Thiosemicarbazone Precursors
| Precursor | Oxidizing Agent/System | Product | Reference |
|---|---|---|---|
| Aldehyde Thiosemicarbazones | Iron(III) Chloride (FeCl₃) | 2(3H)-imino-1,3,4-thiadiazole derivatives | unipa.it |
| Aldehyde Thiosemicarbazones | Copper(II) Perchlorate | 2(3H)-imino-1,3,4-thiadiazole derivatives | unipa.it |
| Thiosemicarbazones | I₂ / K₂CO₃ in 1,4-dioxane | 2-Amino-substituted 1,3,4-thiadiazoles | mdpi.com |
| 1,4-benzodioxine-based thiosemicarbazone | Iodine (I₂) / K₂CO₃ in 1,4-dioxane | 5-(2,3-dihydrobenzo[b] sbq.org.bracs.orgdioxin-2-yl)-1,3,4-thiadiazol-2-amine | nih.gov |
| 2-aminoheteroarenes and isothiocyanates | Iodine (I₂) | Heteroarene-fused sbq.org.brunipa.itacs.orgthiadiazole | nih.gov |
Synthesis of N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine and Structural Variants
The synthesis of the specifically substituted target compound and its analogues involves strategic selection of starting materials and subsequent chemical modifications.
Synthetic Approaches to 5-benzyl-1,3,4-thiadiazol-2-amine (B98803) Derivatives
The synthesis of 2-amino-1,3,4-thiadiazoles bearing a benzyl (B1604629) group at the C-5 position typically follows the general cyclization methods. The key is the use of phenylacetic acid or its derivatives as the starting material, which provides the benzyl moiety at the C-5 position of the resulting heterocycle. nih.gov For example, reacting phenylacetic acid with thiosemicarbazide in the presence of a suitable dehydrating agent like polyphosphoric acid yields 5-benzyl-1,3,4-thiadiazol-2-amine.
Derivatization Strategies at the N-2 Amine Position
The 2-amino group of the 1,3,4-thiadiazole ring is a versatile handle for introducing a wide range of substituents, including the N-benzyl group of the target compound. This can be achieved through standard N-alkylation procedures, for instance, by reacting a 2-amino-5-methyl-1,3,4-thiadiazole with a benzyl halide in the presence of a base. acs.org
Another significant derivatization strategy is the formation of Schiff bases (imines). The primary amino group at the N-2 position readily condenses with various aromatic and heterocyclic aldehydes, often catalyzed by a few drops of glacial acetic acid, to produce N-arylidene-1,3,4-thiadiazol-2-amines. researchgate.netsphinxsai.comimpactfactor.org This approach allows for the introduction of diverse structural motifs. Furthermore, the 2-amino group can undergo acylation reactions with acid chlorides or anhydrides to form the corresponding amides. acs.orgacs.orgnih.govmdpi.com These reactions are often chemoselective, allowing for modification at the N-2 position without affecting other parts of the molecule. acs.orgacs.orgnih.gov
Table 3: Examples of Schiff Base Synthesis from 2-Amino-5-styryl-1,3,4-thiadiazole
| Starting Amine | Aldehyde Reagent | Reaction Conditions | Resulting Schiff Base Substituent | Reference |
|---|---|---|---|---|
| 5-styryl-2-amino-1,3,4-thiadiazole | 4-hydroxy-benzaldehyde | Absolute ethanol, glacial acetic acid, reflux | 4-hydroxyphenyl | impactfactor.org |
| 5-styryl-2-amino-1,3,4-thiadiazole | Benzaldehyde | Absolute ethanol, glacial acetic acid, reflux | Phenyl | impactfactor.org |
| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Nitro-benzaldehyde | Absolute ethanol, glacial acetic acid, reflux | 4-nitrophenyl | impactfactor.org |
| 5-styryl-2-amino-1,3,4-thiadiazole | 4-chloro-benzaldehyde | Absolute ethanol, glacial acetic acid, reflux | 4-chlorophenyl | impactfactor.org |
| 5-styryl-2-amino-1,3,4-thiadiazole | N,N-Dimethyl-amino benzaldehyde | Absolute ethanol, glacial acetic acid, reflux | 4-(N,N-dimethylamino)phenyl | impactfactor.org |
Introduction and Modification of C-5 Substituents (e.g., Methyl Group, Aryl, Nitroheteroaryl)
The substituent at the C-5 position of the 1,3,4-thiadiazole ring is typically determined by the choice of the carboxylic acid or its derivative used in the initial cyclization reaction. nih.gov
Methyl Group: To synthesize the 5-methyl derivative, as in the target compound, acetic acid or acetyl chloride is reacted with thiosemicarbazide. nih.gov
Aryl Groups: A wide array of 5-aryl-1,3,4-thiadiazoles can be synthesized by using the corresponding aromatic carboxylic acids. researchgate.net For example, using 4-chlorobenzoic acid leads to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409). nih.gov
Nitroheteroaryl Groups: For the introduction of nitro-substituted heteroaryl moieties, such as a nitrothiophene, the synthesis starts with the corresponding nitroheterocyclic carboxylic acid or aldehyde. For instance, new derivatives have been developed from 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole precursors. nih.gov These are often synthesized and then further modified, for example, by converting a C-2 amino group into a chloro group, which can then be displaced by various nucleophiles like thiols to create a diverse library of compounds. nih.govresearchgate.net
Structural modifications at the C-5 position are crucial for tuning the molecule's properties, and research has explored a wide range of substituents to build structure-activity relationships. researchgate.netgrowingscience.com
Table 4: C-5 Substituents and Corresponding Starting Materials
| Desired C-5 Substituent | Typical Carboxylic Acid/Aldehyde Precursor | Reference |
|---|---|---|
| Methyl | Acetic Acid / Acetyl Chloride | nih.gov |
| Phenyl | Benzoic Acid | sbq.org.brnih.gov |
| Benzyl | Phenylacetic Acid | nih.gov |
| 4-Chlorophenyl | 4-Chlorobenzoic Acid | nih.gov |
| 5-Nitrothiophene-2-yl | 5-Nitrothiophene-2-carbaldehyde (forms thiosemicarbazone) | nih.gov |
| 5-Nitrofuran-2-yl | 5-Nitrofuran-2-carboxylic acid | researchgate.net |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of synthesized this compound and related compounds rely on a suite of sophisticated analytical methods. These techniques provide detailed information about the molecular structure, functional groups, and the precise spatial arrangement of atoms.
Spectroscopic Methods (e.g., NMR, IR, MS)
Spectroscopic techniques are indispensable for the characterization of 1,3,4-thiadiazole derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the structure of thiadiazole derivatives. For instance, in a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines, the proton NMR spectra show characteristic signals for the aromatic and substituent protons. In the case of the N-benzyl analogue, N-Benzyl-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine, the methylene (B1212753) protons (CH₂) of the benzyl group appear as a singlet at 6.15 ppm, while the aromatic protons resonate in the range of 7.07–8.21 ppm. nih.gov The NH proton typically appears as a triplet around 6.95 ppm and is exchangeable with D₂O. nih.gov
For 5-substituted-1,3,4-thiadiazol-2-amines, the amino protons (NH₂) typically appear as a singlet in the ¹H-NMR spectrum. growingscience.comrasayanjournal.co.in In the ¹³C-NMR spectra of various 1,3,4-thiadiazole derivatives, the carbon atom of the C=N group within the thiadiazole ring resonates in the range of 148-169 ppm. growingscience.comresearchgate.net Aromatic carbons are typically observed between 112 and 130 ppm. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in the molecule. The IR spectra of 1,3,4-thiadiazol-2-amine derivatives consistently show a stretching vibration for the primary amine (N-H) group in the range of 3072-3400 cm⁻¹. growingscience.com Aromatic C-H stretching vibrations are observed between 2946-3040 cm⁻¹. growingscience.com The characteristic C=N stretching vibration of the thiadiazole ring is typically found in the 1590–1636 cm⁻¹ region. growingscience.com Furthermore, the C-S-C stretching vibration of the thiadiazole moiety is observed in the range of 812-854 cm⁻¹. growingscience.com For N-acylated derivatives, a strong carbonyl (C=O) band appears around 1700 cm⁻¹. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their structure. The mass spectra of 5-[substituted]-1,3,4-thiadiazol-2-amines show molecular ion peaks that match their calculated molecular weights. growingscience.comresearchgate.net For example, the mass spectrum of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine shows a molecular ion peak at m/z 211.663, corresponding to its calculated molecular weight. growingscience.com High-resolution mass spectrometry (HRMS) provides even more precise mass determination, further confirming the elemental composition. researchgate.net
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |
|---|---|---|---|---|---|
| N-Benzyl-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | 6.15 (s, 2H, CH₂), 6.95 (t, 1H, NH), 7.07–8.21 (m, 10H, Ar-H) | Not Reported | 3125 (NH) | 352 (M⁺), 354 (M⁺+2) | nih.gov |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 7.45 (s, 2H, NH₂), 7.51 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H) | 128.3, 129.6, 130.3, 134.4, 155.6, 169.3 | 3072-3243 (NH₂), 1591 (C=N), 829 (C-S-C) | 211.663 (M⁺), 212.50 (M⁺+1) | growingscience.com |
| 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | 3.74 (s, 6H, 2xOCH₃), 6.9-7.1 (m, 3H, Ar-H), 7.26 (s, 2H, NH₂) | 55, 56, 109, 112, 120, 124, 149, 150, 156, 168 | 3253-3346 (NH₂), 1614 (C=N), 854 (C-S-C) | 237.273 (M⁺), 238 (M⁺+1) | growingscience.com |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While the crystal structure of This compound has not been reported, the structures of several closely related analogues have been elucidated, offering valuable insights into the molecular geometry of this class of compounds.
For instance, the crystal structure of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine has been determined. nih.govresearchgate.net In this compound, the thiadiazole ring is planar, and it forms a dihedral angle of 31.19 (18)° with the phenyl ring. nih.gov The molecules in the crystal lattice are linked by intermolecular N—H···N hydrogen bonds, which stabilize the crystal packing. nih.gov
In another example, the crystal structure of 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine reveals that the two terminal thiadiazole rings are twisted with respect to the central benzene (B151609) ring, with dihedral angles of 54.28 (4)° and 76.56 (3)°. nih.gov The dihedral angle between the two thiadiazole rings themselves is 27.77 (4)°. nih.gov The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules into a tape-like structure along the b-axis. nih.gov
The X-ray structure of 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine shows an interplanar angle of 9.2 (1)° between the tolyl and thiadiazole rings. nih.gov The crystal structure is stabilized by a complex network of hydrogen bonds. nih.gov
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Key Hydrogen Bonds | Reference |
|---|---|---|---|---|---|
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/c | Thiadiazole/Phenyl: 31.19 (18) | N—H···N | nih.govresearchgate.net |
| 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine | Monoclinic | C2/c | Thiadiazole/Benzene: 54.28 (4) and 76.56 (3); Thiadiazole/Thiadiazole: 27.77 (4) | N—H···N | nih.gov |
| 5-(β-D-Glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | Not specified | Not specified | Tolyl/Thiadiazole: 9.2 (1) | N—H···O, O—H···N | nih.gov |
Computational and Theoretical Investigations of N Benzyl 5 Methyl 1,3,4 Thiadiazol 2 Amine and Analogues
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1,3,4-thiadiazole (B1197879) derivatives. nih.govdergipark.org.tr These methods allow for the optimization of molecular geometry and the calculation of various physicochemical properties. nih.govresearchgate.net
Studies on related 1,3,4-thiadiazole structures investigate the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsciencepg.com The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govsciencepg.com For instance, a smaller energy gap suggests higher reactivity. nih.gov DFT calculations on substituted 1,3,4-thiadiazoles have shown that the distribution of these orbitals can be significantly influenced by the nature and position of substituents on the rings. nih.gov
Tautomerism is another key aspect investigated using quantum chemical methods. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold, present in N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine, can exist in different tautomeric forms, such as the amino and imino forms. DFT calculations help determine the relative stability of these tautomers in different environments (gas phase and solution). sciencepg.com Studies on analogous heterocyclic systems like 1,2,4-triazoles have successfully used DFT to predict the predominant tautomeric forms. researchgate.net These calculations are vital as different tautomers can exhibit distinct biological activities and interaction profiles with protein targets.
Table 1: Calculated Electronic Properties of Representative 1,3,4-Thiadiazole Analogues Note: This table is illustrative, based on findings for analogous compounds. Exact values for this compound would require specific calculation.
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Analogue 1 (e.g., 5-substituted-N-phenyl-1,3,4-thiadiazol-2-amine) | -6.9 | -1.8 | 5.1 |
| Analogue 2 (e.g., 5-substituted-N-[4'-nitrophenyl]-1,3,4-thiadiazol-2-amine) | -7.2 | -2.5 | 4.7 |
Molecular Docking Simulations for Predicting Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This method is extensively used for 1,3,4-thiadiazole derivatives to identify potential biological targets and understand their mechanism of action at a molecular level. nih.govbrieflands.com The process involves placing the ligand in the binding site of a target protein and calculating a score that estimates the binding affinity. nih.govbiointerfaceresearch.com
Numerous studies have employed molecular docking to screen libraries of 1,3,4-thiadiazole analogues against various protein targets implicated in diseases like cancer and microbial infections. biointerfaceresearch.comnih.govbohrium.com For example, derivatives have been docked into the active sites of enzymes such as carbonic anhydrase, tyrosine kinases, and estrogen receptors to predict their inhibitory potential. brieflands.combiointerfaceresearch.comtandfonline.com The results of these simulations guide the selection of compounds for synthesis and further biological evaluation. ipinnovative.com
A crucial output of molecular docking is the detailed visualization of the ligand's binding mode within the protein's active site. nih.gov This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. acs.orgnih.gov
For various 1,3,4-thiadiazole analogues, docking studies have identified specific amino acid residues that are critical for binding. For instance, in studies targeting VEGFR-2, the nitrogen atoms of the 1,3,4-thiadiazole ring have been shown to form crucial hydrogen bonds with residues like Aspartate (Asp) and Asparagine (Asn) in the hinge region of the kinase domain. mdpi.com In another study targeting the allosteric site of the SHP2 protein, derivatives formed hydrogen bonds with Thr108, Arg111, and Phe113. nih.gov The benzyl (B1604629) group, similar to that in this compound, often participates in hydrophobic or pi-cation interactions within the binding pocket. acs.org
Table 2: Examples of Key Residue Interactions for 1,3,4-Thiadiazole Analogues with Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| VEGFR-2 | ASN923 | Hydrogen Bond | mdpi.com |
| SHP2 | Thr108, Arg111, Phe113 | Hydrogen Bond | nih.gov |
| GSK-3β | Lys85, Phe67 | Pi-cation, Pi-pi stacking | acs.org |
Affinity Prediction and Ligand Efficiency Metrics
Molecular docking programs calculate a docking score, often expressed in kcal/mol, which serves as an estimate of the binding free energy and predicts the binding affinity between the ligand and the target. nih.govbiointerfaceresearch.com Lower (more negative) scores generally indicate a higher predicted binding affinity. mdpi.com For example, docking studies of 1,3,4-thiadiazole derivatives against various targets have reported binding energies ranging from -5.4 to as low as -12.1 kcal/mol. mdpi.comnih.gov
Beyond simple binding affinity, ligand efficiency (LE) metrics are used to assess the quality of a compound. rgdscience.com LE normalizes the binding affinity by the size of the molecule (typically the number of non-hydrogen atoms, or heavy atom count, HAC). rgdscience.com This metric helps in identifying smaller, more efficient fragments that can be optimized into potent lead compounds without becoming excessively large or lipophilic. uniba.it A commonly accepted threshold for a good fragment or hit is an LE value of ≥ 0.3. rgdscience.com
LE = -1.4 * (logIC₅₀) / HAC or LE = ΔG / HAC
Calculating and monitoring LE and related metrics (e.g., lipophilic efficiency) during the design process helps ensure that the resulting compounds have better drug-like properties. rgdscience.comuniba.it
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.govresearchgate.net By simulating the movements of atoms and molecules over a period (typically nanoseconds), MD can validate the interactions predicted by docking and provide deeper insights into the binding mechanism. nih.govnih.gov
For 1,3,4-thiadiazole derivatives, MD simulations have been used to confirm the stability of the docked poses. mdpi.comnih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD over the simulation time suggests that the complex is in a stable equilibrium. researchgate.net Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate binding free energies with greater accuracy than docking scores alone. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For 1,3,4-thiadiazole analogues, QSAR studies are performed to understand which molecular properties (descriptors) are most important for their activity and to predict the potency of new, unsynthesized compounds. tandfonline.comnih.gov
A QSAR model is developed using a "training set" of compounds with known activities. nih.gov Various molecular descriptors are calculated for these compounds, which can be electronic (e.g., dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). tandfonline.com Statistical methods, such as multiple linear regression, are then used to build an equation that relates these descriptors to the biological activity. tandfonline.com The predictive power of the resulting model is then validated using a "test set" of compounds not included in the model's development. nih.gov Successful QSAR models serve as valuable guides for designing novel derivatives with enhanced activity. nih.govnih.gov
In Silico Screening and Virtual Library Design for Novel Lead Identification
In silico screening, or virtual screening, is a cost-effective and rapid method to identify promising hit compounds from large chemical databases. nih.govnih.gov This approach is widely applied to the 1,3,4-thiadiazole scaffold to discover novel leads. Virtual screening can be ligand-based, using a known active compound to build a pharmacophore model, or structure-based, which involves docking a library of compounds into the active site of a target protein. nih.govmdpi.com
For example, a pharmacophore model based on a known VEGFR-2 inhibitor was used to screen the ZINC15 database, leading to the identification of novel 1,3,4-thiadiazole hits. nih.govmdpi.com Similarly, virtual libraries of 1,3,4-thiadiazole derivatives can be designed and computationally evaluated before any chemical synthesis is undertaken. researchgate.netnih.gov This process involves creating a diverse set of virtual compounds by systematically modifying the core scaffold with different substituents. These virtual libraries are then screened using docking, QSAR models, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to prioritize the most promising candidates for synthesis and biological testing. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of N Benzyl 5 Methyl 1,3,4 Thiadiazol 2 Amine Derivatives
Impact of N-Benzyl Substitution on Biological Potency and Selectivity
The N-benzyl group attached to the 2-amino position of the thiadiazole core is a significant determinant of biological activity. In studies of related heterocyclic cores, the benzyl (B1604629) substituent is often preferred for achieving potent and balanced activity against various biological targets. nih.gov The methylene (B1212753) bridge in the benzyl group is also considered crucial for enhancing binding affinity, likely by increasing the conformational flexibility needed to fit into enzyme active sites. mdpi.com
Research on N-substituted 2-amino-5-aryl-1,3,4-thiadiazoles has shown that while the C-5 substituent is often a primary driver of potency, modifications at the N-2 position are critical for modulating selectivity against different cell lines or targets. researchgate.net For instance, in a series of anticancer compounds, replacing a phenyl ring at the C-2 amino position with a benzyl group enhanced antiproliferative activity. hilarispublisher.com
Influence of Aromatic Ring Modifications (e.g., Halogenation, Electron-Withdrawing/Donating Groups)
Modifying the aromatic ring of the N-benzyl moiety is a key strategy for optimizing the biological profile of these derivatives. The introduction of halogens or groups with different electronic properties can dramatically impact potency and selectivity. nih.gov
Studies on ciprofloxacin-1,3,4-thiadiazole hybrids demonstrated that halogen substitution on the benzyl group significantly improved anticancer potency against certain cell lines. nih.gov Specifically, a 4-fluoro-substituted benzyl derivative showed the highest potency against SKOV-3 ovarian cancer cells, while a 4-bromo-analogue was the most potent against the A549 lung cancer cell line. nih.gov This indicates that the optimal substituent on the benzyl ring can be cell-line dependent. nih.gov
In a separate study, a series of 5-benzyl-1,3,4-thiadiazole derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. The results, summarized in the table below, show that a 4-bromobenzyl derivative exhibited moderate AChE inhibitory activity.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of N-Substituted 5-Benzyl-1,3,4-Thiadiazole Derivatives
| Compound | R (Substitution on Benzyl Ring) | R' (Substitution on 2-Amino Group) | AChE Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 4a | 4-Br | Pyrrolidinyl | 33.16 |
| 4b | H | Pyrrolidinyl | > 50 |
| 4c | H | Piperidinyl | > 50 |
Data sourced from a study on 5-benzyl-1,3,4-thiadiazole derivatives as AChE inhibitors.
Furthermore, the synthesis of 5-(3-nitrobenzyl)-1,3,4-thiadiazol-2-amine, an analogue with a strong electron-withdrawing group, has been reported, highlighting the chemical tractability of introducing such groups to probe electronic effects on activity. nih.gov The structure-activity relationship of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives also indicates that the structure of the benzyl unit has a dramatic impact on antibacterial activity. mdpi.com
Stereochemical Considerations of the Benzyl Moiety
While chiral centers elsewhere in thiadiazole derivatives have been shown to be important for biological activity, specific research detailing the stereochemical considerations of the N-benzyl moiety itself is limited in the reviewed literature. nih.gov The methylene protons of the benzyl group are prochiral and could become diastereotopic upon binding to a chiral receptor site, but explicit studies on how stereochemistry at this position affects the potency or selectivity of N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine derivatives are not extensively documented.
Role of the C-5 Methyl/Substituent in Modulating Activity Profiles
The substituent at the C-5 position of the 1,3,4-thiadiazole (B1197879) ring plays a pivotal role in defining the compound's biological activity. The nature of this group can influence the molecule's potency, selectivity, and even its mechanism of action. hilarispublisher.com In one study on related kinase inhibitors, the introduction of a methyl group at the 5-position of a central thiazole (B1198619) nucleus was found to shift activity selectively toward a specific kinase (Fyn), underscoring the importance of small alkyl substituents at this position. nih.gov For 1,3,4-thiadiazoles, compounds substituted with a methyl group at the C-5 position have been reported to exhibit high diuretic activity compared to those with an amino group at the same position. nih.gov
Effects of Alkyl, Aryl, and Heteroaryl Substituents at C-5
A wide range of substituents at the C-5 position have been explored to modulate the biological profiles of 1,3,4-thiadiazole derivatives. The choice between small alkyl groups like methyl, larger aromatic systems, or other heteroaromatic rings can lead to significant differences in activity.
Table 2: Impact of C-5 Substituent on Biological Activity of 1,3,4-Thiadiazole Derivatives
| C-5 Substituent Type | Example Substituent(s) | Biological Activity Noted | Finding |
|---|---|---|---|
| Alkyl | Methyl | Diuretic Activity | Higher activity compared to C-5 amino-substituted compounds. nih.gov |
| Alkyl | Methyl | Anti-HBV Activity | Substitution with a methyl group at C-5 increased DNA inhibition. nih.gov |
| Aryl | 4-Fluorophenyl, 4-Nitrophenyl | Anticancer (Breast) | N-benzyl derivatives with these C-5 aryl groups showed higher inhibitory activity than cisplatin. |
| Aryl | 3,4,5-Trimethoxyphenyl | Anticancer (Pancreatic) | This group at C-5 was found to be favorable for activity and responsible for binding to the colchicine (B1669291) site on tubulin. hilarispublisher.com |
| Aryl | 4-Chlorophenyl | Anticancer | Substitution with an electron-withdrawing chlorine atom on the C-5 phenyl ring boosted cytotoxic activity. cu.edu.eg |
| Heteroaryl | 5-Nitro-2-furyl, 4-Nitrobenzyl | Antitubercular | These substitutions showed the highest activity against M. tuberculosis. hilarispublisher.com |
SAR studies reveal that electron-withdrawing groups on an aryl ring at the C-5 position are often favorable for anticancer activity. hilarispublisher.com For example, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its 4-nitrophenyl analogue demonstrated potent antitumor activities. Similarly, placing a 4-chlorophenyl group at C-5 has been shown to boost cytotoxicity. cu.edu.eg The introduction of bulky aryl groups, such as a 3,4,5-trimethoxyphenyl substituent, can also confer potent anticancer activity by facilitating binding to specific biological targets like tubulin. hilarispublisher.com
Branched vs. Linear Chain Effects on Biological Performance
The specific effects of branched versus linear alkyl chains at the C-5 position of the this compound scaffold are not well-defined in the available literature. However, related studies provide some clues. In one series of antitubercular compounds, substitution at the C-5 position with longer linear alkyl chains, such as propyl or butyl, led to a significant loss of activity compared to a benzyl analogue. hilarispublisher.com This suggests that both the size and lipophilicity of the substituent are critical factors, and that simple linear chains may not be optimal for this particular target. Further research is required to systematically evaluate how alkyl chain branching at C-5 influences biological performance.
Conformational Flexibility and Rotational Barriers around the N-Benzyl Linkage
The three-dimensional structure and conformational freedom of this compound derivatives are crucial for their interaction with biological targets. The linkage between the 2-amino group and the benzyl ring allows for considerable rotational freedom, which can be essential for adopting the correct orientation within a binding pocket. nih.govmdpi.com
X-ray crystallography of a closely related compound, 5-(3-nitrobenzyl)-1,3,4-thiadiazol-2-amine, provides direct insight into the molecule's solid-state conformation. nih.gov This study revealed a significant twist between the thiadiazole and benzene (B151609) rings, with a measured dihedral angle of 73.92°. nih.gov The S1–C2–C3–C4 torsion angle was 45.44°, indicating a non-planar arrangement that positions the sulfur atom of the thiadiazole ring towards the benzene ring. nih.gov
Computational docking studies have further illuminated the conformational behavior of these molecules. In one case, the benzyl side chain was observed to be more free to rotate within the active site of one kinase (GSK-3β) compared to another (Fyn), where a more closed conformation was required. nih.gov This differential flexibility highlights how rotational barriers and preferred conformations can be key drivers of binding affinity and selectivity. The methylene spacer of the benzyl group provides the necessary flexibility to accommodate these different binding modes. mdpi.com
Identification of Key Pharmacophoric Elements within the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its significant and diverse pharmacological activities. nih.gov This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a key structural component in a variety of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. nih.gov Its prominence stems from its bioisosteric similarity to other key biological structures and its ability to participate in various non-covalent interactions with biological targets. The mesoionic nature of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes, enhancing its bioavailability and interaction with intracellular targets. nih.gov
In the context of this compound and its derivatives, the 1,3,4-thiadiazole core serves as the central anchoring motif, with its substituents at the 2- and 5-positions playing crucial roles in modulating biological activity. The key pharmacophoric elements can be dissected into three main components: the 1,3,4-thiadiazole ring itself, the substituent at the 5-position (a methyl group in the parent compound), and the N-benzylamino group at the 2-position.
The 1,3,4-thiadiazole ring is considered a crucial pharmacophore due to its electronic properties and hydrogen bonding capabilities. mdpi.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the ring's aromaticity contributes to its stability and allows for π-π stacking interactions with aromatic residues in protein binding sites. The sulfur atom, in addition to influencing the ring's geometry, can also participate in interactions with biological targets.
Research on various 1,3,4-thiadiazole derivatives has highlighted the importance of the substituents at the C2 and C5 positions in determining the compound's biological profile. For instance, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, the nature of the substituent on the phenyl ring was found to be critical for their cytotoxic activity. mdpi.com This underscores the significance of the group at the 5-position in orienting the molecule within the target's binding pocket and establishing key interactions.
The amino group at the 2-position is another critical pharmacophoric feature, often serving as a point for further derivatization to modulate the compound's properties. The presence of a benzyl group attached to this amino function, as in this compound, introduces a bulky, lipophilic moiety that can significantly influence the compound's interaction with its biological target.
Detailed Research Findings
While specific structure-activity relationship (SAR) studies focusing exclusively on a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related compounds. These studies help to elucidate the pharmacophoric requirements for biological activity.
One study on the anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles revealed that the substituent at the 2-position of the thiadiazole ring plays a significant role in cytotoxicity. mdpi.com Compounds bearing a benzyl group at this position demonstrated significant activity against multiple cancer cell lines, highlighting the favorable contribution of the benzyl moiety to the pharmacophore. mdpi.com
Another study investigating N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives found that the structure of the benzyl unit dramatically impacts antibacterial activity. nih.gov This suggests that substitutions on the benzyl ring can fine-tune the biological activity of such compounds.
Furthermore, research on 5-benzyl-1,3,4-thiadiazole derivatives as acetylcholinesterase inhibitors demonstrated that modifications to the benzyl group and the substituent at the 2-position of the thiadiazole ring influence the inhibitory potency. researchgate.net This reinforces the idea that both ends of the molecule are critical for its interaction with the target enzyme.
The following data tables, compiled from studies on related 1,3,4-thiadiazole derivatives, illustrate the impact of substitutions on biological activity and help to define the key pharmacophoric elements.
Table 1: Anticancer Activity of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles
| Compound | C-2 Substituent | Cancer Cell Line | IC₅₀ (µM) |
| 5b | Benzyl | PaCa2 | 1.5 mdpi.com |
| 5e | 3,4-Dimethoxyphenyl | Multiple | Significant Cytotoxicity mdpi.com |
| 5h | 4-Benzyloxy-3-methoxyphenyl | Multiple | Significant Cytotoxicity mdpi.com |
| 5d | 4-Dimethylaminophenyl | MCF7, MDA-MB-231 | Selective Activity mdpi.com |
| 5k | 4-Dimethylaminophenyl (with 5-bromo indolyl) | MCF7, MDA-MB-231 | Selective Activity mdpi.com |
| 5l | 3,4,5-Trimethoxyphenyl | MCF7, MDA-MB-231 | Selective Activity mdpi.com |
This table is based on data from a study on 5-(3-indolyl)-1,3,4-thiadiazoles to infer the role of the C-2 substituent.
Table 2: Antibacterial Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines
| Compound | 4-substituent on Phenyl Ring | Bacterial Strain | Activity |
| 4a | -F | S. aureus | Good rasayanjournal.co.in |
| 4b | -Cl | S. aureus | Good rasayanjournal.co.in |
| 4f | -OH | A. niger | Significant nih.gov |
| 4g | -OCH₃ | A. niger | Significant nih.gov |
This table is based on data from studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines to infer the role of the 5-position substituent.
From these findings, a preliminary pharmacophore model for this compound derivatives can be proposed. This model would include:
The 1,3,4-thiadiazole core as a central scaffold, with its nitrogen atoms acting as potential hydrogen bond acceptors.
The 5-methyl group , which likely contributes to the lipophilicity and may be involved in hydrophobic interactions within the binding site. The activity of related compounds suggests that this position can tolerate a range of substituents, influencing both potency and selectivity.
The N-benzylamino moiety at the 2-position , which is crucial for activity. The benzyl group can engage in hydrophobic and π-π stacking interactions, and its substitution pattern offers a handle for modulating the biological response.
Mechanistic Biological Investigations and in Vitro Efficacy of N Benzyl 5 Methyl 1,3,4 Thiadiazol 2 Amine Derivatives
Anti-Oncogenic Activities and Underlying Molecular Mechanisms (In Vitro Studies)
The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including notable anti-cancer properties. The anti-tumor potential of these compounds is often linked to their ability to inhibit key enzymes and modulate critical cellular pathways involved in cancer progression. nih.gov Specifically, derivatives of N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine have been the focus of investigations into their efficacy as targeted anti-cancer agents.
Enzyme Kinase Inhibition:
Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth, differentiation, and death. nih.gov The 1,3,4-thiadiazole nucleus has proven to be a versatile scaffold for designing potent inhibitors of various protein kinases implicated in oncology.
Targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a critical strategy in cancer therapy, particularly in breast and lung cancers where these receptors are often overexpressed. nih.gov A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives incorporating a 6,7-methoxyquinoline structure were designed and synthesized as dual EGFR/HER-2 inhibitors. nih.gov Kinase assays confirmed that these compounds could selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov For instance, a hit compound from this series, YH-9, was shown to effectively inhibit both receptors, leading to potent anti-proliferative activity against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cell lines (A549 and H1975). nih.gov
Similarly, another study focused on new thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives, which share structural similarities with the thiadiazole core. nih.gov Compounds 39 and 43 from this series emerged as potent dual EGFR/HER-2 kinase inhibitors. nih.gov Their inhibitory concentrations highlight their efficacy.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 39 | EGFR | 0.153 | nih.gov |
| HER2 | 0.108 | nih.gov | |
| 43 | EGFR | 0.122 | nih.gov |
| HER2 | 0.078 | nih.gov |
This table displays the in vitro inhibitory concentrations (IC₅₀) of selected compounds against EGFR and HER2 kinases.
These findings underscore the potential of the thiadiazole scaffold in developing dual-target inhibitors that can combat cancers driven by EGFR and HER-2 signaling. nih.govnih.gov
The Abl protein kinase is a non-receptor tyrosine kinase, and its aberrant activity, particularly due to the Philadelphia chromosome (BCR-Abl fusion protein), is a hallmark of chronic myeloid leukemia (CML). The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives has been associated with their potential to inhibit Abl kinase. nih.gov While specific inhibitory data for this compound derivatives against Abl kinase is an area of ongoing research, the broader class of 1,3,4-thiadiazole derivatives has been identified as a promising scaffold for developing Abl kinase inhibitors. Further studies are required to delineate the specific selectivity profiles and potency of N-benzyl substituted derivatives against this critical oncogenic target.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ajgreenchem.com Consequently, inhibiting VEGFR-2 kinase is a key strategy in cancer treatment. ajgreenchem.com Several studies have demonstrated that 1,3,4-thiadiazole derivatives are potent inhibitors of VEGFR-2.
A series of benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated as potential VEGFR-2 kinase inhibitors. ajgreenchem.com Two compounds, AP17 and AP29 , showed excellent inhibitory activities against VEGFR-2 kinase. ajgreenchem.com In another study, benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole moiety were developed as dual BRAF/VEGFR-2 inhibitors. nih.gov Compound 4f from this series exhibited potent inhibition of the VEGFR-2 enzyme, with an IC₅₀ value similar to the reference drug sorafenib. nih.govresearchgate.net Furthermore, a separate investigation of 1,3,4-thiadiazole-based derivatives identified compounds 28b and 31a as highly potent inhibitors of VEGFR-2. nih.gov
| Compound | Compound Class | VEGFR-2 IC₅₀ (µM) | Reference |
| AP17 | Benzimidazole-linked-1,3,4-thiadiazol-2-amine | 1.86 | ajgreenchem.com |
| AP29 | Benzimidazole-linked-1,3,4-thiadiazol-2-amine | 3.84 | ajgreenchem.com |
| 4f | Benzothiazole-bearing-1,3,4-thiadiazole | 0.194 | nih.govresearchgate.net |
| 28b | 1,3,4-Thiadiazole-based derivative | 0.008 | nih.gov |
| 31a | 1,3,4-Thiadiazole-based derivative | 0.009 | nih.gov |
| Pazopanib | Reference Drug | 0.010 | nih.gov |
| Sorafenib | Reference Drug | 0.19 | mdpi.com |
This table presents the in vitro VEGFR-2 kinase inhibitory concentrations (IC₅₀) for various 1,3,4-thiadiazole derivatives compared to reference drugs.
The potent activity of these derivatives highlights the utility of the 1,3,4-thiadiazole core in designing effective anti-angiogenic agents targeting VEGFR-2. nih.govajgreenchem.comnih.gov
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to changes in gene expression. explorationpub.com HDAC inhibitors have emerged as a promising class of anti-cancer agents, and the 1,3,4-thiadiazole scaffold has been explored for this purpose. explorationpub.comajol.info
A series of 5-aryl-1,3,4-thiadiazole-based hydroxamic acids were synthesized and showed potent HDAC inhibition and anticancer cytotoxicity. researchgate.net Compounds 5b , 5c , and 5d , which feature a chlorophenyl group on the thiadiazole ring, were found to be two- to five-fold more potent than the reference drug SAHA (Vorinostat) against several cancer cell lines. researchgate.net Research has also focused on developing selective inhibitors for specific HDAC isoforms. For instance, a series of heteroaryl-2-carboxamide hybrids, including 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives, were screened against sirtuins (Class III HDACs). nih.gov Compounds ST29 and ST30 from this series displayed the best SIRT2 inhibition with excellent selectivity over SIRT1 and SIRT3. nih.gov
| Compound | Target | IC₅₀ (µM) | Reference |
| 5b | HDAC (general) | Potent activity reported | researchgate.net |
| 5c | HDAC (general) | Potent activity reported | researchgate.net |
| 5d | HDAC (general) | Potent activity reported | researchgate.net |
| ST29 | SIRT2 | 38.69 | nih.gov |
| ST30 | SIRT2 | 43.29 | nih.gov |
| VIa | HDAC (on HRT cells) | 1.00 | ajol.info |
| VIc | HDAC (on HRT cells) | 1.44 | ajol.info |
| Vorinostat | Reference Drug | 3.00 | ajol.info |
This table shows the in vitro inhibitory concentrations (IC₅₀) of various thiadiazole derivatives against HDAC enzymes.
These studies demonstrate that the 1,3,4-thiadiazole structure is a viable pharmacophore for developing both broad-spectrum and isoform-selective HDAC inhibitors for cancer therapy. ajol.inforesearchgate.netnih.gov
Cellular Pathway Modulation:
The inhibition of key enzymes like EGFR, HER-2, VEGFR-2, and HDACs by this compound derivatives directly translates into the modulation of critical cellular pathways that drive oncogenesis. By blocking these enzymes, these compounds can interfere with signaling cascades responsible for cell proliferation, survival, and angiogenesis.
For example, the dual inhibition of EGFR and HER-2 by thiadiazole derivatives can disrupt the PI3K/Akt and MAPK signaling pathways, which are crucial for the growth and survival of many cancer cells. nih.gov The inhibition of VEGFR-2 disrupts the downstream signaling required for endothelial cell proliferation and migration, thereby impeding the formation of new blood vessels that tumors need to grow and metastasize. ajgreenchem.com Furthermore, by inhibiting HDACs, these compounds can alter the expression of a multitude of genes, leading to the induction of apoptosis, cell cycle arrest, and the suppression of tumor growth. researchgate.net For example, compound 4f, a VEGFR-2 inhibitor, was found to cause cell cycle arrest at the G2-M and S-phases. nih.gov This multi-faceted approach, targeting various nodes within the complex network of cancer cell signaling, underscores the therapeutic potential of this class of compounds.
Induction of Apoptosis via Caspase Pathway
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research into 1,3,4-thiadiazole derivatives has shown their capability to trigger this process through the caspase signaling cascade.
Specifically, a series of N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives were synthesized and evaluated for their anticancer effects. One of the most cytotoxic derivatives from this series was selected for a caspase activity assay. The results indicated that this compound was able to activate caspases 3 and 9 more significantly compared to the control group. This suggests that the cytotoxic effects of these thiadiazole derivatives are, at least in part, mediated through the intrinsic apoptosis pathway, which involves the activation of initiator caspase-9 and executioner caspase-3.
In another study, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives with 3- and 4-chloro substituents demonstrated notable activation of caspases 3, 8, and 9, further supporting the role of the caspase pathway in the apoptotic induction by this class of compounds. researchgate.net
Inhibition of Mitochondrial Lactate (B86563) Dehydrogenase Enzymes
Cancer cells often exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH), particularly the LDHA isoform, plays a crucial role in this process by converting pyruvate (B1213749) to lactate. This regeneration of NAD+ is vital for maintaining a high glycolytic rate. Consequently, LDH has emerged as a significant target for anticancer drug development.
While direct studies on this compound are limited, broader research on related heterocyclic structures has pointed towards the inhibition of mitochondrial lactate dehydrogenase as a potential anticancer mechanism. For instance, a review of 1,3,4-thiadiazole derivatives highlighted a study where confocal laser scanning imaging of treated cancer cells, stained with rhodamine 123 and acridine (B1665455) orange, indicated that certain thiadiazole and thiazole derivatives inhibit mitochondrial lactate dehydrogenase enzymes. nih.gov This mechanism disrupts the metabolic adaptations of cancer cells, leading to reduced proliferation and survival. Small azole compounds, such as 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid, have been shown to inhibit LDHA by competing with its substrate, pyruvate. nih.gov This suggests that the thiadiazole ring system is a viable scaffold for developing LDH inhibitors.
In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., MCF-7, A549, HT29, PC3, SKNMC)
The in vitro cytotoxicity of N-benzyl-1,3,4-thiadiazol-2-amine derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies have demonstrated that structural modifications to the parent compound significantly influence its anticancer potency.
Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) have shown notable activity. For example, a series of these compounds were tested against prostate (PC3), neuroblastoma (SKNMC), and colorectal (HT29) cancer cell lines. nih.gov A derivative with a para-methoxy group on the benzyl (B1604629) ring (Compound 3e) was particularly effective against SKNMC and PC3 cells, with IC50 values of 5.41 µM and 22.19 µM, respectively. nih.gov Another derivative with an ortho-fluoro substitution on the benzyl ring (Compound 3f) showed the most potent activity against the HT29 cell line, with an IC50 of 12.57 µM. nih.govnih.gov
In a different study, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were synthesized and assessed against PC3, glioblastoma (U87), and breast (MDA-MB-231) cancer cell lines. nih.govresearchgate.net The results indicated that these compounds were generally more effective against the breast cancer cell line. nih.gov A derivative featuring a meta-methoxy group on the benzyl ring (Compound 3g) was the most potent in this series against the MDA cell line, with an IC50 value of 9 µM. nih.gov
Furthermore, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles were tested against lung cancer (A549), among others. A derivative with a 4-methyl substituent on the C-5 phenyl ring (Compound 2b) exhibited an IC50 of 9.40 µg/ml against the A549 cell line. birmingham.ac.uk The cytotoxicity of N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)-propionamide was also investigated against a range of tumor cells, including breast (MCF7), lung (A549), and liver (HepG2) cells, with IC50 values ranging from 9.4 to 97.6 μg/mL. dmed.org.ua
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | SKNMC | 5.41 ± 0.35 | nih.gov |
| N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | PC3 | 22.19 ± 2.1 | nih.gov |
| N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT29 | 12.57 ± 0.6 | nih.gov |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 ± - | nih.gov |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (various substitutions) | PC3, HT-29, MCF-7 | 33.67 - >100 | nih.gov |
| N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)-propionamide | A549 | >100 µg/mL | dmed.org.ua |
| N-(5-methyl- nih.govresearchgate.netnih.govthiadiazol-2-yl)-propionamide | MCF7 | 97.6 µg/mL | dmed.org.ua |
| 2-acetyl-5-(4-methylphenyl)-N-phenyl-4,5-dihydro-1,3,4-thiadiazole | A549 | 9.40 µg/mL | birmingham.ac.uk |
Note: Direct IC50 values for the parent compound this compound were not consistently available across the cited literature; the table reflects data for closely related derivatives as specified.
Antimicrobial Efficacy and Mechanistic Elucidation (In Vitro Studies)
Antibacterial Action and Cellular Targets
The 1,3,4-thiadiazole scaffold is a component of various compounds with established antibacterial properties. Derivatives of N-benzyl-1,3,4-thiadiazol-2-amine have been synthesized and evaluated, showing promising activity, particularly against Gram-positive bacteria.
A study involving N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones revealed significant activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.govscispace.com The potency of these compounds was found to be comparable or even superior to the parent quinolone drugs, norfloxacin (B1679917) and ciprofloxacin. nih.gov Structure-activity relationship (SAR) analysis indicated that the nature of the benzyl unit and the linker (thio or sulfonyl) has a dramatic impact on antibacterial efficacy. nih.govscispace.com
While the precise cellular targets are not always fully elucidated, the mechanism of action for some thiadiazole derivatives is thought to involve the disruption of DNA replication processes. mdpi.com The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525), a core component of nucleic acids, may allow these compounds to interfere with essential genetic functions in bacteria. mdpi.com Other research has suggested that thiadiazole derivatives may act as inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in bacterial fatty acid synthesis. mdpi.com Docking studies have supported this hypothesis by showing favorable binding interactions between thiadiazole derivatives and the active site of ENR. mdpi.com Some studies have also investigated the interaction of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA), suggesting that DNA binding could be a potential mechanism of their antibacterial action. rsc.orgnih.govsemanticscholar.org
Antifungal Activity and Fungal Cell Membrane Disruption (e.g., Ergosterol (B1671047) Biosynthesis)
Derivatives of N-benzyl-1,3,4-thiadiazol-2-amine have also been investigated for their antifungal properties. The fungal cell membrane, and specifically the biosynthesis of ergosterol, a vital component of this membrane, is a common target for antifungal drugs.
One study evaluated two new nitroheteroaryl-1,3,4-thiadiazole derivatives, one of which contained an N-benzyl moiety, against Aspergillus fumigatus. researchgate.net While this study found that the ergosterol content in the fungal cells was not significantly affected by the compounds, electron microscopy revealed significant morphological damage. researchgate.net This included deformation of hyphae, depletion of cellular contents, and destruction of the cell membrane and its associated organelles, indicating that the primary antifungal action might be direct membrane disruption rather than inhibition of ergosterol synthesis. researchgate.net
Conversely, other research has strongly implicated the inhibition of ergosterol biosynthesis as the mechanism of action for different 1,3,4-thiadiazole derivatives. nih.govresearchgate.net Because the thiadiazole ring is a bioisostere of the azole ring found in many antifungal drugs, it is hypothesized to target the same enzyme: cytochrome P450 14-α-demethylase (CYP51). nih.gov This enzyme is critical for converting lanosterol (B1674476) to ergosterol. Docking studies have supported this, showing that thiadiazole derivatives can fit into the active site of 14-α-sterol demethylase. nih.govresearchgate.net An ergosterol quantification assay confirmed that active thiadiazole compounds led to a decrease in the total ergosterol content in Candida species, reinforcing the idea that they act by inhibiting this crucial biosynthetic pathway. nih.gov
Antitubercular Properties and Inhibition of Mycobacterial Cell Wall Biosynthesis (e.g., DprE1)
The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. The biosynthesis of the mycobacterial cell wall, a unique and essential structure for the survival of Mycobacterium tuberculosis, is a well-validated target for new drugs.
Several studies have identified decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) as a key enzyme in the synthesis of the arabinogalactan (B145846) layer of the mycobacterial cell wall and a promising target for new inhibitors. nih.govmdpi.com DprE1 is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan (B1173331) synthesis. birmingham.ac.uk
Research has shown that compounds containing the 1,3,4-thiadiazole and the structurally similar 1,3,4-oxadiazole (B1194373) scaffolds are potent inhibitors of DprE1. nih.gov For instance, a high-throughput screening hit, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone, and its analogs were found to have potent antitubercular activity, with whole-genome sequencing of resistant mutants confirming mutations in the dprE1 gene. nih.gov Similarly, N-benzyl 3,5-dinitrobenzamides, derived from the known DprE1 inhibitor PBTZ169, have demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov These findings highlight the potential of N-benzyl substituted heterocyclic compounds, including thiadiazole derivatives, as effective antitubercular agents that function by inhibiting the crucial DprE1 enzyme in the mycobacterial cell wall biosynthesis pathway. nih.gov
Antiparasitic Potential (e.g., Antileishmanial, Antimalarial) and Enzymatic Inhibition (e.g., Carbonic Anhydrase)
The 1,3,4-thiadiazole scaffold is a crucial component in the development of novel antiparasitic agents, showing promise against diseases like leishmaniasis and malaria which pose significant global health challenges. nih.gov Derivatives of this scaffold have demonstrated noteworthy efficacy against various parasitic forms and have also shown potent inhibitory activity against key enzymes such as carbonic anhydrase.
Antileishmanial Activity: Research into 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines that incorporate an N-benzyl moiety has revealed significant antileishmanial properties. nih.gov A series of these compounds, specifically N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, were synthesized and tested against the promastigote form of Leishmania major. nih.gov Many of the synthesized compounds displayed good antileishmanial activity. nih.gov The most effective compound in this series was the 4-methylbenzyl analog, which not only showed high potency against promastigotes with an IC₅₀ value of 12.2 μM but also markedly reduced the number of intracellular amastigotes within macrophages. nih.govnih.gov The mechanism of action for some 5-nitroaryl-1,3,4-thiadiazole derivatives is thought to involve the disruption of DNA topoisomerase I and II activities, which are vital for the parasite. nih.gov
Antimalarial and Carbonic Anhydrase Inhibition: The development of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates new therapeutic strategies. One such strategy involves targeting parasite-specific enzymes. Certain 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives have exhibited excellent inhibitory activity against P. falciparum carbonic anhydrase (pfCA), an enzyme crucial for the parasite's survival. nih.gov
Furthermore, derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, a structure related to the core compound, have been investigated for their ability to inhibit human carbonic anhydrase (hCA) isoforms. By reacting this precursor with benzyl bromide, researchers have produced mono- and di-substituted compounds. semanticscholar.orgnih.gov These derivatives demonstrated significant inhibitory effects against several human isoforms, including hCA I, hCA II, and the tumor-associated hCA IX. semanticscholar.orgnih.gov The monosubstituted benzyl derivatives, in particular, showed better inhibition and significant selectivity for hCA II, with IC₅₀ values as low as 16.7 nM. semanticscholar.orgnih.gov
Table 1: Antiparasitic and Carbonic Anhydrase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives This table is interactive. You can sort and filter the data.
Antioxidant Activities and Mechanistic Pathways (In Vitro Studies)
Derivatives of this compound are recognized for their antioxidant properties, which are typically evaluated through their ability to scavenge free radicals and participate in electron transfer reactions.
The antioxidant potential of this class of compounds is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. mdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, which is observed as a change in color and measured spectrophotometrically. nih.gov
For instance, studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which contain the N-benzyl group, have shown significant interaction with the DPPH radical. mdpi.com Derivatives with fluoro-substituted phenyl motifs exhibited high scavenging activity, reaching 79–96% inhibition after 60 minutes. mdpi.com In contrast, their activity against the ABTS radical cation was found to be negligible in the same study. mdpi.com Other related structures, such as 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides, have also been evaluated for their scavenging ability against both DPPH and ABTS radicals. nih.govresearchgate.net The presence of electron-donating groups, such as a hydroxyl group on the phenyl ring, has been shown to enhance DPPH radical scavenging activity in related thiadiazole structures. nih.gov
Table 2: In Vitro Radical Scavenging Activity of Related Thiadiazole Derivatives This table is interactive. You can sort and filter the data.
The radical scavenging activity of antioxidant compounds is governed by specific chemical mechanisms, primarily the Single Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton-Loss Electron-Transfer (SPLET) pathways.
SET-PT Mechanism: In this pathway, the antioxidant molecule first donates a single electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent or base molecule, resulting in a neutralized radical and a stable antioxidant product. This mechanism is favored in polar, aprotic solvents.
SPLET Mechanism: This mechanism involves an initial deprotonation of the antioxidant, typically from a hydroxyl or amine group, to form an anion. The anion then transfers an electron to the free radical. The SPLET mechanism is predominant in polar, protic solvents.
While specific mechanistic studies on this compound are not extensively detailed, its structure suggests potential activity through these pathways. The secondary amine (-NH-) group is a potential site for hydrogen atom donation or proton loss, which is fundamental to both mechanisms. The aromaticity of the benzyl and thiadiazole rings helps to stabilize the resulting radical or anion through resonance, facilitating the antioxidant process. The choice between SET-PT and SPLET would be influenced by factors such as the solvent environment and the pH of the system. mdpi.com
Anti-Inflammatory Modulatory Effects and Related Molecular Events
Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The 1,3,4-thiadiazole nucleus is a feature of various compounds reported to have anti-inflammatory properties. nih.gov
In vitro studies provide insight into the specific molecular targets of these compounds. For example, a study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides investigated their ability to inhibit soybean lipoxygenase (LOX). mdpi.com LOX enzymes are key players in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The derivative bearing a 2,4-difluorophenyl motif was identified as the most potent LOX inhibitor in its series, with a half-maximal inhibitory concentration (IC₅₀) of 10 μM. mdpi.com This finding suggests that derivatives of N-benzyl-thiadiazole could exert anti-inflammatory effects by interfering with the arachidonic acid cascade.
Table 3: Anti-Inflammatory Activity of a Related N-benzyl Derivative This table is interactive. You can sort and filter the data.
Other Enzyme Inhibitory Profiles (e.g., Acetylcholinesterase Inhibition)
Beyond their antiparasitic and anti-inflammatory potential, N-benzyl-1,3,4-thiadiazole derivatives have been explored as inhibitors of other crucial enzymes, such as acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease.
A study focusing on novel 5-benzyl-1,3,4-thiadiazole derivatives demonstrated their potential as AChE inhibitors. researchgate.net The compounds were tested in vitro using the Ellman method, with tacrine (B349632) used as a reference drug. researchgate.net One derivative, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, showed moderate AChE inhibitory activity with an IC₅₀ value of 33.16 μM. researchgate.net Molecular docking studies were performed to understand the binding interaction between this compound and the active site of AChE. The simulation suggested that a nitrogen atom of the 1,3,4-thiadiazole ring could interact with the His440 residue in the catalytic active site of the enzyme via a hydrogen bond, providing a structural basis for its inhibitory activity. researchgate.net Other research on N-benzylpiperidine derivatives of the related 1,2,4-thiadiazolidinone scaffold also found potent AChE inhibitors, further supporting the potential of this chemical class in neurodegenerative disease therapy. nih.gov
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity This table is interactive. You can sort and filter the data.
Future Perspectives and Research Challenges for N Benzyl 5 Methyl 1,3,4 Thiadiazol 2 Amine and 1,3,4 Thiadiazole Research
Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies
The future of N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine and its analogs is heavily reliant on the development of innovative and efficient synthetic methodologies. While classical syntheses of 2-amino-1,3,4-thiadiazoles are well-established, often involving the cyclization of thiosemicarbazides, contemporary research is focused on greener, more efficient, and diversity-oriented approaches. organic-chemistry.orgsbq.org.br The exploration of one-pot syntheses, microwave-assisted reactions, and the use of novel catalysts are anticipated to streamline the production of this compound and its derivatives. chemmethod.comresearchgate.net
Advanced derivatization strategies will be crucial in expanding the chemical space around the this compound core. This includes the introduction of a wide array of substituents on the benzyl (B1604629) ring and the exploration of different functional groups at the 5-position to modulate the compound's physicochemical properties and biological activity. The synthesis of fused heterocyclic systems, where the 1,3,4-thiadiazole (B1197879) ring is annulated with other biologically active moieties, represents a promising avenue for creating novel chemical entities with enhanced pharmacological profiles. mdpi.com
Table 1: Examples of Modern Synthetic Approaches for 1,3,4-Thiadiazole Scaffolds
| Synthetic Approach | Key Features | Potential Application for this compound |
| Transition-Metal-Free Cyclization | Employs iodine-mediated oxidative C-S bond formation, offering a scalable and efficient route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org | Could provide a more environmentally friendly and cost-effective method for the core synthesis. |
| Photocatalytic Synthesis | Utilizes light and a photocatalyst under mild, metal-free conditions to produce 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones. organic-chemistry.org | Offers a green chemistry approach to synthesizing precursors or analogs. |
| One-Pot Multi-Component Reactions | Combines multiple starting materials in a single reaction vessel to construct complex molecules, saving time and resources. chemmethod.comacs.org | Enables the rapid generation of a library of diverse this compound derivatives for screening. |
Deeper Elucidation of Molecular Mechanisms of Action for Observed Biological Activities
While the 1,3,4-thiadiazole scaffold is associated with a broad spectrum of biological activities, a comprehensive understanding of the precise molecular mechanisms of action for many of its derivatives, including this compound, remains an area for intensive investigation. researchgate.netmdpi.com Future research will need to move beyond primary screening to pinpoint the specific cellular targets and signaling pathways modulated by these compounds.
Techniques such as molecular docking, proteomics, and transcriptomics will be instrumental in identifying the protein targets of this compound and its analogs. nih.govdovepress.com For instance, if a derivative shows anticancer activity, it will be crucial to determine if it acts through the inhibition of specific kinases, topoisomerases, or other enzymes critical for cancer cell proliferation. nih.gov A detailed understanding of the mechanism is a prerequisite for rational drug design and optimization.
Rational Design of Highly Selective and Potent this compound Analogues
The principle of rational drug design, which leverages an understanding of a biological target's three-dimensional structure, will be a cornerstone of future research. nih.govresearchgate.net For this compound, this will involve the computational modeling of its interactions with putative biological targets. researchgate.net By identifying the key amino acid residues involved in binding, medicinal chemists can design new analogs with enhanced potency and selectivity.
This approach will facilitate the optimization of the lead compound by modifying its structure to improve its fit within the target's binding pocket, thereby increasing its efficacy and reducing off-target effects. The goal is to develop second-generation molecules that not only are more potent but also possess improved pharmacokinetic and safety profiles.
Investigation of Bioisosteric Replacements within the this compound Structure
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. nih.govnih.gov For this compound, future research will likely explore the bioisosteric replacement of various parts of the molecule. For example, the 1,3,4-thiadiazole ring itself is a bioisostere of the pyrimidine (B1678525) ring, which is a fundamental component of nucleic acids. nih.govnih.gov
Systematic investigations into replacing the benzyl group with other aromatic or heteroaromatic rings, or the methyl group with other small alkyl or electron-withdrawing groups, could lead to the discovery of analogs with novel or improved biological activities. dovepress.com The substitution of the 1,3,4-thiadiazole core with a 1,3,4-oxadiazole (B1194373) ring is another classic bioisosteric replacement that has been shown to modulate activity. mdpi.comnih.gov
Table 2: Potential Bioisosteric Replacements for this compound
| Molecular Moiety | Potential Bioisosteres | Rationale for Replacement |
| 1,3,4-Thiadiazole ring | 1,3,4-Oxadiazole, 1,2,4-Triazole, Pyrimidine | To modulate physicochemical properties, metabolic stability, and target interactions. nih.govnih.gov |
| Benzyl group | Pyridyl, Thienyl, Furyl, Cyclohexyl | To explore different binding interactions, alter solubility, and modify metabolic profiles. dovepress.com |
| Amine linker | Amide, Ether, Sulfide | To change the hydrogen bonding capacity, conformational flexibility, and chemical stability. |
Development of Hybrid Molecules Incorporating the this compound Moiety
The concept of creating hybrid molecules by combining two or more pharmacophores into a single chemical entity is a rapidly growing area of drug discovery. nih.govnih.gov This approach aims to develop agents with dual or synergistic modes of action, potentially overcoming drug resistance and improving therapeutic efficacy. The this compound scaffold is an excellent candidate for the development of such hybrid molecules.
Future research will likely focus on covalently linking this 1,3,4-thiadiazole derivative to other known bioactive moieties, such as fragments of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, or antimicrobial compounds. nih.govresearchgate.net For example, a hybrid molecule could be designed to simultaneously inhibit two different targets in a cancer cell, leading to a more profound therapeutic effect. The design of such hybrids will require careful consideration of the linker used to connect the two pharmacophores to ensure that both retain their desired biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
